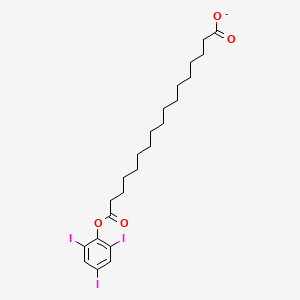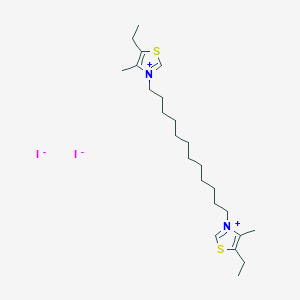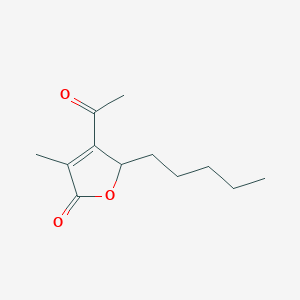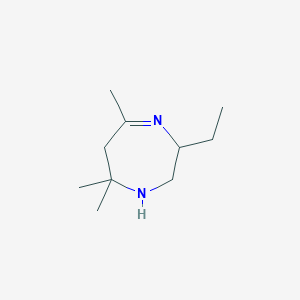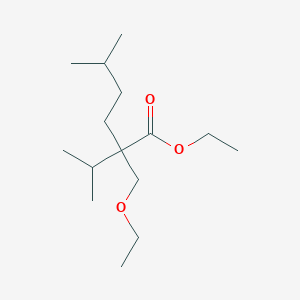
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate is an organic compound with a complex structure It is characterized by the presence of ethoxy, methyl, and isopropyl groups attached to a hexanoate backbone
Méthodes De Préparation
The synthesis of Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into the mechanisms of various biochemical processes.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have properties that make it useful in the development of new drugs or treatments for certain medical conditions.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism by which Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular pathways. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate can be compared with other similar compounds, such as:
Ethyl 2-(ethoxymethyl)-5-methylhexanoate: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Ethyl 2-(methoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with other molecules.
Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)pentanoate: The shorter carbon chain in this compound may affect its physical properties and reactivity compared to the hexanoate derivative.
Propriétés
Numéro CAS |
194730-90-0 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
ethyl 2-(ethoxymethyl)-5-methyl-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C15H30O3/c1-7-17-11-15(13(5)6,10-9-12(3)4)14(16)18-8-2/h12-13H,7-11H2,1-6H3 |
Clé InChI |
BEFAEKJTEJRHHD-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CCC(C)C)(C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


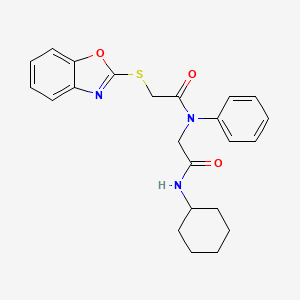
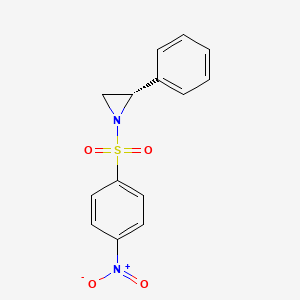
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
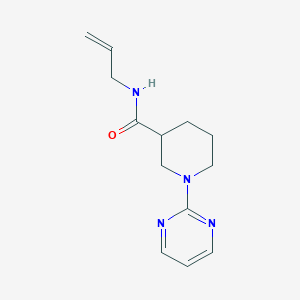
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
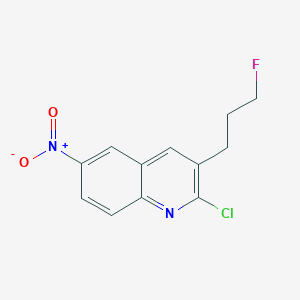
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

